molecular formula C19H20Cl2N2O4 B4794824 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine

1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine

Cat. No. B4794824
M. Wt: 411.3 g/mol
InChI Key: GBTAFLAYADFYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine, also known as DBFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine has also been investigated for its potential use as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines. Additionally, 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine has been studied for its potential use as an antifungal and antibacterial agent.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine is not fully understood, but studies have suggested that it works by inhibiting various cellular pathways. For example, 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine has been shown to inhibit the activity of the protein kinase Akt, which plays a key role in cell survival and proliferation. 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine has been shown to inhibit the activity of enzymes involved in cholesterol biosynthesis and glucose metabolism. 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine has also been shown to induce oxidative stress, which can lead to cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine in lab experiments is its potency. 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine is its potential toxicity. Studies have shown that 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine can be toxic to normal cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine. One area of interest is the development of 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine derivatives with improved potency and selectivity. Another area of research is the investigation of the potential use of 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine in combination with other anticancer agents, as well as its potential use in combination with immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine and its potential applications in various scientific fields.
Conclusion:
In conclusion, 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine is a chemical compound that has shown promising potential in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine and its derivatives in various scientific fields.

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O4/c20-14-5-6-16(15(21)13-14)26-12-2-4-18(24)22-7-9-23(10-8-22)19(25)17-3-1-11-27-17/h1,3,5-6,11,13H,2,4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTAFLAYADFYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dichlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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